molecular formula C10H9NO3 B13565477 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile

3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile

Cat. No.: B13565477
M. Wt: 191.18 g/mol
InChI Key: WRFRLUPCPUPBKZ-UHFFFAOYSA-N
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Description

3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile is a chemical compound that features a benzo[d][1,3]dioxole moiety attached to a hydroxypropanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate nitrile and hydroxy compounds. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where benzo[d][1,3]dioxole is coupled with a nitrile precursor under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile involves its interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can interact with specific binding sites, leading to modulation of biological pathways. This compound may induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-hydroxypropanenitrile

InChI

InChI=1S/C10H9NO3/c11-4-3-8(12)7-1-2-9-10(5-7)14-6-13-9/h1-2,5,8,12H,3,6H2

InChI Key

WRFRLUPCPUPBKZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CC#N)O

Origin of Product

United States

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